1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole
Description
This compound is a tetrazole derivative featuring a 4-bromophenyl group at the 1-position and a [(4-chlorophenyl)sulfonyl]methyl substituent at the 5-position. The sulfonylmethyl group introduces strong electron-withdrawing effects, while the bromo and chloro substituents enhance lipophilicity and influence intermolecular interactions such as halogen bonding.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(4-chlorophenyl)sulfonylmethyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN4O2S/c15-10-1-5-12(6-2-10)20-14(17-18-19-20)9-23(21,22)13-7-3-11(16)4-8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOTYQIMTAYFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: The chlorophenylsulfonyl group is introduced through a sulfonylation reaction, where a chlorophenylsulfonyl chloride reacts with the tetrazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazoles, while oxidation and reduction can modify the functional groups attached to the tetrazole ring.
Scientific Research Applications
Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing tetrazole moieties exhibit activity against a range of pathogens, including bacteria and fungi. For instance, a study highlighted the synthesis of various substituted tetrazole derivatives that demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The presence of the sulfonyl group in 1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole may enhance its antimicrobial efficacy by improving solubility and bioavailability.
Antiparasitic Properties
Recent studies have shown that tetrazole-containing compounds exhibit potent antiparasitic activity. Specifically, derivatives similar to this compound have been tested against Leishmania species, with promising results indicating lower cytotoxicity compared to traditional treatments . This suggests potential for development as antileishmanial agents.
Antituberculosis Activity
Another significant application is in the treatment of tuberculosis (TB). Compounds derived from the tetrazole framework have shown activity against Mycobacterium tuberculosis, including multidrug-resistant strains. For example, certain tetrazole derivatives achieved minimum inhibitory concentration (MIC) values as low as 1 µM against TB strains, indicating their potential as novel anti-TB agents .
Agricultural Applications
Tetrazoles are also being explored for their use in agrochemicals. Their ability to act as herbicides or fungicides can be attributed to their structural properties that allow them to interact with biological systems effectively. The sulfonyl group contributes to the compound's activity by enhancing its binding affinity to target enzymes or receptors in plants .
Materials Science
In addition to biological applications, this compound can be utilized in materials science due to its unique electronic properties. Tetrazoles are known for their stability and potential use in explosives and propellants. The incorporation of bromine and chlorine atoms may further enhance the thermal stability and reactivity of materials developed from this compound .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The bromophenyl and chlorophenylsulfonyl groups can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Aryl Groups
(a) 1-(4’-Halophenyl)-5-methyl-1H-tetrazoles
synthesizes 1-(4’-chlorophenyl)-, 1-(4’-bromophenyl)-, and 1-(4’-iodophenyl)-5-methyl-1H-tetrazoles. Key differences from the target compound include:
- Substituent Effects : The methyl group at the 5-position (vs. sulfonylmethyl) reduces steric bulk and electron-withdrawing capacity.
- Physical Properties : Melting points for these analogs range from 148–165°C, while the sulfonylmethyl group in the target compound likely increases melting point due to enhanced polarity (data pending) .
- Spectral Data : IR spectra for 5-methyl analogs show C-H stretching (~2900 cm⁻¹) absent in the sulfonylmethyl derivative, which instead exhibits S=O stretches (~1350–1150 cm⁻¹) .
(b) Chloro vs. Bromo Isosteres
compares isostructural chloro (4) and bromo (5) derivatives of a thiazole-containing tetrazole hybrid. The bromo analog exhibits:
Analogs with Sulfur-Containing Substituents
(a) Sulfanyl vs. Sulfonylmethyl Groups
reports 5-((2-((4-chlorobenzyl)oxy)ethyl)thio)-1H-tetrazoles. Key contrasts:
- Sulfur Oxidation State : Sulfanyl (S⁻) groups are less polar than sulfonyl (SO₂) groups, affecting solubility and reactivity.
- Elemental Analysis : Sulfonylmethyl derivatives show higher oxygen content (e.g., 8.18% S in sulfanyl vs. ~12–15% S in sulfonylmethyl compounds) .
(b) Sulfonamide Derivatives
describes 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole. The sulfonyl group here enhances acidity (pKa ~0.22) compared to non-sulfonylated tetrazoles (pKa ~4–5) .
Bioactive Analogs
(a) Anti-inflammatory Activity
highlights oxadiazole derivatives (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) with 59.5–61.9% anti-inflammatory activity, comparable to indomethacin. The tetrazole core in the target compound may offer improved metabolic stability over oxadiazoles .
(b) Antimicrobial and Antitubercular Activity
reports 5-((3-cyano-5-nitrobenzyl)sulfanyl)-1-(4-chlorophenyl)-1H-tetrazole with MIC = 2 μM against tuberculosis. The sulfonylmethyl group in the target compound could enhance membrane permeability compared to sulfanyl derivatives .
Data Tables
Table 1: Physical and Spectral Properties of Selected Tetrazoles
Table 2: Bioactivity Comparison
Biological Activity
1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole is a complex organic compound that exhibits notable biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The compound can be synthesized through the reaction of appropriate bromophenyl and chlorophenyl derivatives with tetrazole under controlled conditions. The following table summarizes the key steps in its synthesis:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-bromobenzaldehyde + tetrazole | Acidic medium | 1-(4-bromophenyl)-1H-tetrazole |
| 2 | 1-(4-bromophenyl)-1H-tetrazole + sulfonyl chloride | Basic medium | This compound |
Antimicrobial Activity
Research indicates that tetrazole derivatives, including the compound , exhibit significant antimicrobial properties. A study highlighted that certain tetrazole compounds demonstrated minimal inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies showed that tetrazole derivatives could inhibit the proliferation of cancer cells, particularly in leukemia and breast cancer models. For instance, a derivative of tetrazole was reported to reduce the expression of the Ki-67 marker, indicating a decrease in cell proliferation rates .
Antioxidant and Anti-inflammatory Effects
Additionally, the compound demonstrates antioxidant properties, which can protect cells from oxidative stress. Some studies have reported that tetrazole derivatives can mitigate inflammation in various biological models, suggesting their potential as therapeutic agents in inflammatory diseases .
Case Studies
Several case studies have explored the biological activity of tetrazoles:
-
Case Study 1: Antimicrobial Efficacy
A group of novel imide-tetrazoles was synthesized and tested against clinical strains of bacteria. The results indicated that some compounds exhibited MIC values as low as 0.8 μg/mL, outperforming traditional antibiotics . -
Case Study 2: Anticancer Activity
In a study involving L1210 leukemia cells, specific tetrazole derivatives were shown to inhibit cell growth significantly over several days. The treated cells exhibited reduced DNA synthesis rates compared to untreated controls .
Q & A
Q. What are the established synthetic routes for 1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole?
The synthesis typically involves a multi-step approach:
- Step 1 : Nucleophilic substitution of a bromophenyl precursor (e.g., 4-bromophenyltetrazole) with a sulfonylmethyl group. This step often employs sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Cyclization or functionalization of the tetrazole ring, which may require catalysts like Cu(I) or Pd(0) for cross-coupling reactions .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Reaction conditions (temperature, solvent polarity) significantly impact yield, with acetonitrile or THF as common solvents .
Q. How is this compound characterized in academic research?
Key characterization methods include:
- Spectroscopy :
- ¹H/¹³C-NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and sulfonyl group integration .
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~3100 cm⁻¹ (tetrazole C-H) .
- Mass Spectrometry (EI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 422–425) .
- Elemental Analysis : Confirms C, H, N, S, and halogen stoichiometry .
Q. What preliminary biological activities are associated with this compound?
Tetrazole derivatives are broadly associated with:
- Antimicrobial Activity : Inhibition of bacterial growth (e.g., E. coli, S. aureus) in broth microdilution assays (MIC values ~25–50 µg/mL) .
- Enzyme Inhibition : Potential interaction with cytochrome P450 or kinase targets due to sulfonyl and halogen moieties .
- Cytotoxicity : Screening in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, though activity varies with substituent electronegativity .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance sulfonation efficiency but may require post-reaction neutralization .
- Catalyst Screening : Pd-based catalysts improve cross-coupling efficiency in halogenated intermediates (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Purification Strategies : Gradient elution in HPLC (C18 columns) resolves impurities from sulfonyl byproducts .
Q. How do structural modifications influence biological activity?
Comparative studies with analogs reveal:
| Modification | Impact on Activity | Example Compounds |
|---|---|---|
| Bromine → Chlorine substitution | Reduced lipophilicity, altered IC₅₀ | 1-(4-Chlorophenyl)-5-sulfonylmethyl analog |
| Methyl addition to sulfonyl | Enhanced metabolic stability | 5-[(4-Methylphenyl)sulfonyl] derivative |
| Fluorine substitution | Increased enzyme binding affinity | 1-(4-Fluorophenyl) variant |
Q. What challenges arise in crystallographic analysis of this compound?
- Crystal Packing : Bulky sulfonyl and halogen groups hinder dense packing, requiring low-temperature (100 K) X-ray diffraction to stabilize crystals .
- Twinned Data : Use of SHELX-TL or Olex2 for refinement, with focus on resolving disorder in the tetrazole ring .
- Electron Density Maps : Sulfonyl groups may exhibit anisotropic displacement, necessitating restraints in refinement protocols .
Q. How can data contradictions in biological assays be resolved?
- Purity Verification : Re-test compounds after HPLC purification to exclude false positives from impurities .
- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) to account for non-linear effects in enzyme inhibition .
- Control Experiments : Compare with structurally similar inactive analogs (e.g., des-bromo derivatives) to validate target specificity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
